2-Methyl-3-(trifluoromethoxy)benzene-1-sulfonamide is a sulfonamide compound characterized by the presence of a trifluoromethoxy group and a methyl group on a benzene ring. This compound has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry, due to its unique structural features and potential applications.
The compound can be synthesized from readily available precursors, primarily involving reactions that introduce the trifluoromethoxy and sulfonamide functionalities onto a benzene ring. Its synthesis has been documented in patent literature and scientific research focused on its reactivity and biological properties .
2-Methyl-3-(trifluoromethoxy)benzene-1-sulfonamide falls under the category of organic compounds known as sulfonamides. These compounds are characterized by the presence of a sulfonamide functional group (-SO2NH2), which is known for its biological activity, particularly in pharmaceuticals.
The synthesis of 2-methyl-3-(trifluoromethoxy)benzene-1-sulfonamide typically involves several key steps:
The reaction conditions are critical for optimizing yield and purity, with parameters such as temperature, pressure, and reaction time needing careful control. For example, reactions may be performed at low temperatures to stabilize sensitive intermediates or under specific atmospheric conditions to prevent unwanted side reactions.
The molecular structure of 2-methyl-3-(trifluoromethoxy)benzene-1-sulfonamide can be represented as follows:
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy have been employed to characterize this compound. The presence of distinct peaks in NMR spectra confirms the arrangement of hydrogen atoms around the benzene ring and the functional groups attached to it.
2-Methyl-3-(trifluoromethoxy)benzene-1-sulfonamide participates in several types of chemical reactions:
These reactions typically require specific conditions such as solvent choice, temperature control, and sometimes catalysts to enhance reaction rates or selectivity.
The mechanism of action for 2-methyl-3-(trifluoromethoxy)benzene-1-sulfonamide primarily revolves around its electrophilic nature:
2-Methyl-3-(trifluoromethoxy)benzene-1-sulfonamide has several notable applications:
Sulfonamides represent one of medicinal chemistry’s most impactful discoveries, originating with Prontosil’s antibacterial breakthrough in the 1930s. Early sulfonamide scaffolds exhibited limited structural diversity, primarily featuring unsubstituted benzene rings. Contemporary derivatives integrate strategic substituents that enhance target affinity and metabolic stability. The evolution accelerated with halogen incorporation, exemplified by trifluoromethyl groups in compounds like 4-Chloro-N-methyl-3-(trifluoromethyl)benzene-1-sulfonamide (CAS 746631-62-9) [3]. Modern synthesis leverages these motifs to address complex therapeutic targets, including enzyme inhibition and protein-protein interaction (PPI) modulation [6].
The trifluoromethoxy group (–OCF₃) profoundly influences drug-like properties through its high lipid solubility, metabolic resistance, and moderate electronegativity. These features enhance membrane permeability and bioavailability, as observed in 2-methyl-4-(trifluoromethoxy)benzenesulfonamide (95% purity, Enamine catalog) [2]. Concurrently, methyl substituents confer steric and electronic effects: Ortho-methyl groups (e.g., 2-methyl analogs) restrict molecular rotation, potentially improving binding specificity. This synergy is evident in advanced derivatives like N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethoxy)benzene-1-sulfonamide (CAS 1351582-82-5), where both groups contribute to unique biological interactions .
Though not directly characterized in the search results, this compound’s significance is inferred from near-identical analogs. Its structure merges a sulfonamide pharmacophore with ortho-methyl and meta-trifluoromethoxy motifs, creating a spatially defined scaffold. This configuration is absent in commercial libraries (e.g., N-methyl-3-(trifluoromethyl)benzenesulfonamide lacks the trifluoromethoxy group [4]), highlighting its novelty. Key applications include:
Table 1: Commercial Sulfonamide Analogs with Structural or Functional Relevance [2] [3] [4]
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Properties | Research Use |
---|---|---|---|---|
2-methyl-4-(trifluoromethoxy)benzenesulfonamide | C₈H₈F₃NO₃S | 255.21 | Purity: 95%, solid, RT storage [2] | Building block for bioactive molecules |
4-Chloro-N-methyl-3-(trifluoromethyl)benzenesulfonamide | C₈H₇ClF₃NO₂S | 273.65 | LogP: 2.28, GHS07 (harmful) [3] | Enzyme inhibition studies |
N-methyl-3-(trifluoromethyl)benzenesulfonamide | C₈H₈F₃NO₂S | 239.22 | mp: 62–64°C, solid [4] | PPI modulator synthesis |
N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethoxy)benzenesulfonamide | C₁₈H₂₀F₃NO₄S | 403.40 | XLogP3: 3.9, H-bond acceptors: 8 | Targeted therapeutic agent design |
N-methyl-N-[(oxan-4-yl)methyl]-2-(trifluoromethyl)benzenesulfonamide | C₁₄H₁₈F₃NO₃S | 337.36 | LogD: 3.06, PSA: 40.9 Ų [6] | Screening libraries (cancer/neuro) |
Table 2: Key Substituent Effects in Sulfonamide Bioactivity
Substituent | Position Relative to Sulfonamide | Primary Chemical Effect | Biological Impact |
---|---|---|---|
Trifluoromethoxy (–OCF₃) | meta (position 3) | Strong electron withdrawal | Enhanced binding to hydrophobic pockets |
Methyl (–CH₃) | ortho (position 2) | Steric hindrance + inductive donation | Metabolic stabilization, conformational control |
Chloro (–Cl) | para (position 4) | Moderate electron withdrawal | Tunable solubility and target selectivity |
Synthetic accessibility further elevates 2-methyl-3-(trifluoromethoxy)benzene-1-sulfonamide’s importance. Its precursor, 1-chloro-2-methyl-4-(trifluoromethoxy)benzene (CAS 70692-42-1), is commercially available [8], enabling scalable synthesis via sulfonation and amidation. This route parallels 4-Chloro-N-methyl-3-(trifluoromethyl)benzene-1-sulfonamide production [3], underscoring industrial feasibility. Current research prioritizes such compounds for fragment-based drug discovery, where modular substituents expedite lead optimization [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7